molecular formula C21H18ClNO7S B10877765 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

Cat. No.: B10877765
M. Wt: 463.9 g/mol
InChI Key: RNNNSLSLNGXKDC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate: is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, a dioxoisoindolyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

    Formation of the Oxoethyl Intermediate:

    Formation of the Dioxoisoindolyl Intermediate: This step involves the formation of the dioxoisoindolyl group through a cyclization reaction.

    Formation of the Methylsulfonyl Intermediate:

    Final Coupling Reaction: The final step involves the coupling of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: The compound can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reagents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution Reagents: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state products, while reduction may yield lower oxidation state products.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.

    Protein Binding: The compound may bind to specific proteins, affecting their function and activity.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18ClNO7S

Molecular Weight

463.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate

InChI

InChI=1S/C21H18ClNO7S/c1-31(28,29)11-10-17(23-19(25)15-4-2-3-5-16(15)20(23)26)21(27)30-12-18(24)13-6-8-14(22)9-7-13/h2-9,17H,10-12H2,1H3

InChI Key

RNNNSLSLNGXKDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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